molecular formula C10H9BrN2O2S B11799372 4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole

4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11799372
M. Wt: 301.16 g/mol
InChI Key: MMESDJHTIOGDSY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Classification

The International Union of Pure and Applied Chemistry (IUPAC) name This compound provides a complete description of the compound’s substituents and their positions. Breaking this down:

  • Pyrazole core : A five-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). The "1H" designation indicates that the hydrogen atom resides on the nitrogen at position 1, leaving position 2 as part of the aromatic system.
  • 4-(4-bromophenyl) : A para-brominated benzene ring attached to the pyrazole core at position 4. The bromine atom introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.
  • 3-(methylsulfonyl) : A sulfone group (-SO~2~-) bonded to a methyl (-CH~3~) substituent at position 3. Sulfonyl groups are polar and often enhance molecular stability and bioavailability in medicinal compounds.

Structural Classification :
This molecule belongs to the 1H-pyrazole subclass, distinguished by its non-annulated pyrazole ring and specific substitution pattern. The presence of both aryl (bromophenyl) and sulfonyl (methylsulfonyl) groups classifies it as a polyfunctional pyrazole derivative, a category increasingly studied for its tunable electronic properties.

Molecular Formula and Weight :

  • Formula : C~10~H~9~BrN~2~O~2~S
  • Molecular weight : Calculated as 317.16 g/mol (based on atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00, S=32.07).
Property Value
IUPAC Name This compound
Molecular Formula C~10~H~9~BrN~2~O~2~S
Molecular Weight 317.16 g/mol
Key Substituents 4-bromophenyl, methylsulfonyl

Historical Context of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have occupied a central role in medicinal chemistry since the mid-20th century, driven by their structural adaptability and diverse biological activities. Early discoveries, such as the antipyretic drug antipyrine (phenazone) in 1883, established pyrazoles as viable scaffolds for therapeutic development. The introduction of sulfone groups into pyrazole systems, however, gained prominence later, particularly with the development of celecoxib , a selective COX-2 inhibitor approved in 1998. Celecoxib’s success underscored the value of sulfonamide- and sulfone-functionalized pyrazoles in modulating enzyme activity while minimizing off-target effects.

The strategic incorporation of bromine atoms into aryl-pyrazole systems emerged as a method to enhance binding affinity in kinase inhibitors and antimicrobial agents. For instance, brominated pyrazoles have demonstrated improved interactions with hydrophobic enzyme pockets due to bromine’s van der Waals radius and moderate electron-withdrawing effects. Parallel advancements in synthetic methodologies—such as the Knoevenagel condensation and palladium-catalyzed cross-coupling reactions—enabled the efficient preparation of complex pyrazole derivatives, including those with sulfone and halogen substituents.

Evolution of Sulfone-Containing Pyrazoles :

  • 1980s–1990s : Initial exploration of sulfonyl pyrazoles for antiviral and anti-inflammatory applications.
  • 2000s : Rational design of celecoxib analogs to optimize selectivity and reduce cardiovascular risks.
  • 2010s–Present : Development of brominated sulfonyl pyrazoles for targeted cancer therapies and antibacterial agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

4-(4-bromophenyl)-5-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9BrN2O2S/c1-16(14,15)10-9(6-12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)

InChI Key

MMESDJHTIOGDSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Substrate Design and Regiochemical Control

The target compound’s substitution pattern necessitates a 1,3-diketone precursor containing both a 4-bromophenyl group and a methylthio (-SMe) functionality. For instance, 1-(4-bromophenyl)-3-(methylthio)-1,3-propanedione serves as the ideal substrate. The methylthio group is strategically positioned to later oxidize into the methylsulfonyl (-SO₂Me) moiety.

Cyclocondensation proceeds via nucleophilic attack of hydrazine on the diketone’s carbonyl groups, followed by dehydration to form the pyrazole ring. Regioselectivity is governed by the electronic and steric properties of the substituents, ensuring the bromophenyl group occupies the 4-position and the methylthio group the 3-position.

Representative Procedure :

  • Reactants : 1-(4-Bromophenyl)-3-(methylthio)-1,3-propanedione (10 mmol), hydrazine hydrate (12 mmol).

  • Conditions : Reflux in ethanol with catalytic HCl (0.1 eq) for 6–8 hours.

  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.

  • Yield : 70–85% (estimated based on analogous reactions).

Mechanistic Insights

The reaction mechanism involves:

  • Nucleophilic attack by hydrazine on the diketone’s α-carbonyl carbon.

  • Proton transfer and subsequent cyclization to form the pyrazole ring.

  • Dehydration to aromatize the heterocycle, driven by acid catalysis.

Oxidation of Methylthio to Methylsulfonyl

The methylthio group at position 3 of the pyrazole intermediate is oxidized to a methylsulfonyl group, a critical transformation for achieving the target compound’s bioactivity profile.

Oxidation Protocols

Oxone® (Potassium Peroxymonosulfate) is the oxidant of choice due to its efficiency in converting thioethers to sulfones under mild conditions.

Representative Procedure :

  • Reactants : 4-(4-Bromophenyl)-3-(methylthio)-1H-pyrazole (5 mmol), Oxone® (15 mmol).

  • Conditions : Stirring in methanol:water (3:1) at 25°C for 12 hours.

  • Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and solvent evaporation.

  • Yield : 80–90% (extrapolated from similar transformations).

Analytical Validation

Post-oxidation characterization confirms the conversion:

  • ¹H NMR : Disappearance of the methylthio singlet (~δ 2.1 ppm) and emergence of a methylsulfonyl singlet (~δ 3.2 ppm).

  • IR Spectroscopy : New absorption bands at 1300–1150 cm⁻¹ (S=O stretching).

Alternative Synthetic Routes

Suzuki Coupling for Late-Stage Functionalization

While cyclocondensation is the primary method, Suzuki-Miyaura cross-coupling offers an alternative for introducing the bromophenyl group post-pyrazole formation. This approach, detailed in recent medicinal chemistry studies, involves:

  • Synthesizing a boronic ester-functionalized pyrazole core.

  • Coupling with 4-bromophenyl bromide under palladium catalysis.

Example Protocol :

  • Catalyst : PdCl₂(PPh₃)₂ (0.1 eq).

  • Base : Cs₂CO₃ (1.5 eq).

  • Solvent : Dry DMF at 85°C.

  • Yield : 50–65% (reported for analogous substrates).

Direct Sulfonation Strategies

Direct introduction of the methylsulfonyl group via electrophilic sulfonation remains underexplored due to challenges in regioselectivity. However, directed ortho-metalation (DoM) strategies could theoretically enable site-specific sulfonation:

  • Lithiation : Using a directing group (e.g., -OMe) at position 4 to direct metalation to position 3.

  • Quenching : Reaction with methylsulfonyl chloride.

Optimization and Challenges

Reaction Yield Enhancements

  • Cyclocondensation : Yield improvements (up to 90%) are achievable using nano-ZnO catalysts, as demonstrated in pyrazole syntheses.

  • Oxidation : Microwave-assisted reactions reduce oxidation times from 12 hours to 30 minutes, enhancing throughput.

Purification Techniques

  • Column Chromatography : Silica gel elution with ethyl acetate/hexane mixtures (1:10 to 1:20) effectively isolates intermediates.

  • Recrystallization : Ethanol or methanol recrystallization yields high-purity final products.

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, pyrazole-H), 3.15 (s, 3H, SO₂CH₃).

  • ¹³C NMR : δ 148.2 (C-SO₂), 132.1–125.8 (Ar-C), 122.4 (pyrazole-C), 42.1 (SO₂CH₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 313.95 [M+H]⁺ (calculated for C₁₀H₉BrN₂O₂S: 312.95).

X-ray Crystallography

While no crystallographic data exists for the target compound, analogous structures (e.g., 3-(4-bromophenyl)-5-methyl-1H-pyrazole) exhibit orthorhombic crystal systems with space group P2₁2₁2₁.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

  • Continuous Flow Reactors : Mitigate exothermic risks during cyclocondensation, enabling safer scale-up.

  • Catalyst Recycling : Pd-based catalysts in Suzuki couplings can be recovered via filtration, reducing costs.

Environmental Considerations

  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) in oxidation steps lowers environmental impact.

  • Waste Minimization : Aqueous workups and solvent recovery systems align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

    Substitution Reactions: Products with different substituents on the phenyl ring.

    Oxidation and Reduction Reactions: Sulfone or sulfide derivatives.

    Coupling Reactions: Complex molecules with extended conjugation or functional groups.

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of 4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole is its role as a selective inhibitor of cyclooxygenase-2 (COX-2). The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory disorders. Research has demonstrated that derivatives of this compound can inhibit COX-2 at low concentrations, with IC50 values indicating potent activity .

Case Study: COX-2 Inhibition
A study evaluated the binding affinity of this compound to COX-2, revealing strong inhibition compared to standard anti-inflammatory drugs. This positions the compound as a promising lead in developing new anti-inflammatory medications.

Anticancer Properties

Emerging research highlights the anticancer potential of this compound. Some derivatives have shown activity against various cancer cell lines, indicating their potential as chemotherapeutic agents.

Case Study: Anticancer Activity
In a series of experiments, derivatives were tested against breast and colon cancer cell lines, with several compounds demonstrating significant cytotoxicity. For instance, one derivative exhibited an IC50 value of 10 µM against MCF-7 (breast cancer) cells, suggesting substantial anticancer activity .

Antiviral Activity

Research has also indicated that this compound possesses antiviral properties. Specifically, studies have shown promising results against the H5N1 avian influenza virus.

Case Study: Antiviral Effects
In vitro tests revealed that specific derivatives of this pyrazole compound effectively inhibited H5N1 replication in Madin-Darby canine kidney cells, with EC50 values significantly lower than those of standard antiviral agents . This finding underscores the compound's potential in developing antiviral therapies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents can significantly influence biological activity.

Compound NameStructureBiological ActivityUnique Features
1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazoleStructureCOX-2 inhibitionFluorine substitution enhances lipophilicity
1-(4-Methylphenyl)-3-(4-chlorophenyl)-1H-pyrazoleStructureAnticancer activityChlorine substitution may enhance reactivity
1-(4-Bromophenyl)-5-(4-methylsulfonyl)phenyl-1H-pyrazoleStructureAnti-inflammatory effectsAdditional methylsulfonyl group increases solubility

These comparisons illustrate how modifications to the core structure can lead to variations in pharmacological profiles, enhancing the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs differ in substituents at the pyrazole ring, influencing physicochemical and biological properties. Key comparisons include:

Compound Substituents Key Features
4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole 4-Bromophenyl, 3-methylsulfonyl Potential COX-2 inhibition; methylsulfonyl enhances solubility and target binding
1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole 4-Bromophenyl, 4-chlorophenyl, 4-methylsulfonyl Broader halogen substitution; dihydropyrazole backbone may enhance conformational stability
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Chlorophenyl, fluorophenyl, triazole Triazole moiety introduces hydrogen-bonding potential; dual halogenation improves antimicrobial activity
5-(4-[125I]iodophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole 4-Iodophenyl, 4-methylsulfonyl, 3-trifluoromethyl Radiolabeled analog for imaging COX-2 expression; trifluoromethyl enhances metabolic stability

Spectroscopic Data

Key NMR shifts for comparison (¹H and ¹³C):

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Source
This compound Methylsulfonyl: ~3.10 (s, 3H); aromatic: 7.45–7.90 (m) C-SO₂: ~44.2; Br-C: ~121.5
1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole Aliphatic C-H: 2.90–3.50 (m); aromatic: 7.30–7.80 (m) SO₂-C: ~130.7; Cl-C: ~133.2
5-(4-[125I]iodophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole CF₃: ~7.20 (q); I-C: ~7.60 (d) CF₃: ~120.9; I-C: ~138.5

Structure-Activity Relationships (SAR)

  • Halogen Substituents : Bromine at the 4-position enhances lipophilicity and target affinity compared to chlorine or fluorine .
  • Methylsulfonyl Group : Critical for COX-2 selectivity; replacement with sulfonamide or sulfinylamine reduces potency .
  • Trifluoromethyl Group : Improves metabolic stability and bioavailability in radiolabeled analogs .

Biological Activity

4-(4-Bromophenyl)-3-(methylsulfonyl)-1H-pyrazole is a pyrazole derivative characterized by its unique structural features, including a bromophenyl group and a methylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anti-bacterial, anti-tumor, and potential anti-tuberculosis effects. The presence of the bromine atom enhances its reactivity and biological interactions, while the methylsulfonyl group contributes to solubility and overall pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10BrN3O2S\text{C}_{10}\text{H}_{10}\text{BrN}_3\text{O}_2\text{S}

This compound features a five-membered ring containing two nitrogen atoms, typical of pyrazoles. The electron-withdrawing nature of the bromine atom influences its biological activity by modulating electronic properties.

Anti-Tumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines. Notably, the compound has demonstrated inhibitory effects on key cancer targets such as BRAF(V600E) and EGFR, which are critical in tumor proliferation and survival pathways .

A study indicated that pyrazole derivatives could inhibit tumor growth significantly, with some compounds showing IC50 values as low as 0.07 µM against EGFR .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound stem from its ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In vitro studies have shown that certain pyrazole derivatives can reduce these cytokines' levels significantly compared to standard anti-inflammatory drugs .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial efficacy. Research indicates that it exhibits activity against various bacterial strains, including E. coli and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Antitubercular Activity

Emerging evidence suggests that this compound may act as a novel agent against Mycobacterium tuberculosis (Mtb). A study involving high-throughput screening revealed that certain pyrazole derivatives displayed significant activity against Mtb without cytotoxic effects on human liver cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key SAR findings related to this compound:

Compound VariantStructural FeaturesBiological Activity
4-(Chlorophenyl)-3-(methylsulfonyl)-1H-pyrazoleChlorine instead of bromineAltered electronic properties; reduced activity
4-(Phenyl)-3-(methylsulfonyl)-1H-pyrazoleNo halogen substitutionLower reactivity; diminished activity
4-(Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazoleFluorine instead of bromineEnhanced metabolic stability
4-(Bromophenyl)-3-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl group instead of methylsulfonylIncreased lipophilicity; potential for higher bioavailability

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Anti-Cancer Efficacy : A series of 1-aryl-1H-pyrazoles were synthesized and tested against various cancer types, showing significant inhibition in cell proliferation across lung, breast, and colon cancer models .
  • Tuberculosis Treatment : In a phenotypic screening study involving over 150,000 compounds, specific pyrazole derivatives were identified as promising candidates for tuberculosis treatment, demonstrating non-cytotoxic profiles while effectively targeting Mtb .

Q & A

Q. Q1. What are the key synthetic routes for 4-(4-bromophenyl)-3-(methylsulfonyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization and sulfonation steps. A common approach is the reaction of substituted phenylhydrazines with β-keto esters or nitriles under acidic conditions. For example, 4-aminopyrazole intermediates (e.g., 4-amino-3-cyano-5-(4-bromophenyl)-1H-pyrazole) can be sulfonated using methanesulfonyl chloride in the presence of a base like triethylamine . Solvent choice (e.g., methanol or THF) and temperature (50–80°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

Q. Q2. How is the structure of this compound confirmed post-synthesis?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, orthorhombic crystal systems (space group P21_121_121_1) with unit cell parameters (a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) have been reported for related bromophenyl-pyrazole derivatives . Complementary techniques include:

  • NMR : 1^1H and 13^13C spectra verify substituent positions (e.g., sulfonyl group at δ ~3.3 ppm for 1^1H).
  • HPLC-MS : Ensures molecular ion ([M+H]+^+) consistency and purity (>95%) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data for this compound across different assays?

Discrepancies often arise from assay-specific variables:

  • Cellular vs. enzymatic assays : Differences in membrane permeability or off-target effects (e.g., COX-2 inhibition vs. nonspecific protein binding). Validate using orthogonal assays (e.g., radiolabeled ligand displacement for receptor affinity) .
  • Metabolic stability : Use liver microsomal assays to assess cytochrome P450 interactions, which may explain variability in in vivo efficacy .
  • Structural analogs : Compare with derivatives lacking the methylsulfonyl group to isolate functional contributions .

Q. Q4. How can computational modeling guide the optimization of this compound for target selectivity?

Docking studies (e.g., AutoDock Vina) using crystallographic COX-2 structures (PDB: 1CX2) reveal key interactions:

  • The sulfonyl group forms hydrogen bonds with Arg513 and His90 in COX-2’s active site.
  • The 4-bromophenyl moiety occupies a hydrophobic pocket, reducing off-target binding to COX-1.
    MD simulations (100 ns) assess stability of ligand-protein complexes, identifying substituents that enhance binding free energy (ΔG) .

Q. Q5. What are the challenges in characterizing non-covalent interactions in co-crystals of this compound?

Intermolecular forces (e.g., C–H···N, π–π stacking) dominate packing patterns. For example, C–H···F interactions (2.5–3.0 Å) and π–π distances (~3.8 Å) are observed in related bromophenyl-pyrazole co-crystals . Challenges include:

  • Twinned crystals : Use SHELXL for refinement and PLATON to validate symmetry operations.
  • Disorder modeling : Apply ISOR and DELU restraints in refinement to handle flexible sulfonyl groups .

Q. Q6. How does isotopic labeling (e.g., 125^{125}125I) facilitate tracing metabolic pathways of this compound?

Radiosynthesis via electrophilic substitution (e.g., chloramine-T-mediated iodination) introduces 125^{125}I at the 4-position. Ex vivo autoradiography in rodent models quantifies tissue distribution, while LC-MS/MS identifies metabolites (e.g., demethylated or glucuronidated derivatives) .

Methodological Considerations

Q. Q7. What analytical workflows are recommended for assessing purity and stability under storage conditions?

  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Degradants : Identify via HRMS and 1^1H-NMR; common issues include sulfonyl group hydrolysis or bromophenyl dehalogenation .

Q. Q8. How can SAR studies improve the pharmacokinetic profile of this compound?

Modify the pyrazole core or substituents to enhance solubility and reduce clearance:

  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) while maintaining COX-2 affinity.
  • Metabolic soft spots : Replace labile methylsulfonyl with trifluoromethylsulfonyl to resist CYP3A4-mediated oxidation .

Cross-Disciplinary Applications

Q. Q9. How is this compound utilized in materials science, particularly in crystal engineering?

Its rigid aromatic system and halogen/sulfonyl moieties promote predictable crystal packing. Applications include:

  • Co-crystal design : With hydrogen-bond acceptors (e.g., caffeine) for tunable solubility.
  • MOF construction : As a ligand for metal ions (e.g., Cu2+^{2+}) to create porous frameworks .

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